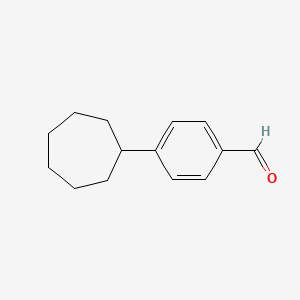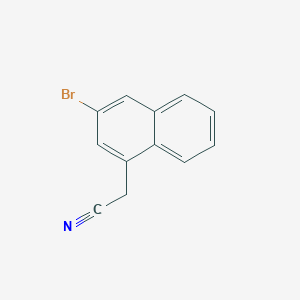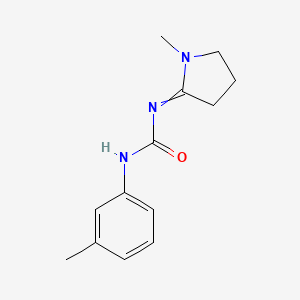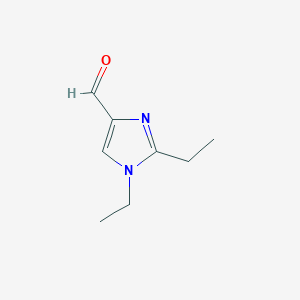![molecular formula C11H11N B8403719 Tetrahydrocyclopenta[b]indole](/img/structure/B8403719.png)
Tetrahydrocyclopenta[b]indole
概要
説明
Tetrahydrocyclopenta[b]indole: is a heterocyclic compound with the molecular formula C11H11N . . This compound features a fused ring system consisting of a cyclopentane ring and an indole moiety, making it a significant structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Reduction Method: One common method for synthesizing tetrahydrocyclopent(b)indole involves the reduction of indole derivatives.
Functionalization Method: Another approach involves the functionalization of indoles at specific positions using thionium species-mediated reactions.
Industrial Production Methods: While specific industrial production methods for tetrahydrocyclopent(b)indole are not widely documented, the general principles of organic synthesis and reduction reactions are typically scaled up for industrial applications.
化学反応の分析
Types of Reactions:
Functionalization: It can also undergo functionalization at the 2α-position using thionium species.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Functionalization: Thionium species.
Major Products:
- Various functionalized indoles from thionium species-mediated reactions .
Hexahydrocyclopent(b)indole: from reduction reactions.
科学的研究の応用
Tetrahydrocyclopenta[b]indole has several applications in scientific research:
作用機序
The mechanism of action of tetrahydrocyclopent(b)indole and its derivatives often involves interactions with specific molecular targets. For instance, indole derivatives are known to interact with microtubules, affecting their assembly and stability . This interaction can influence various cellular processes, including mitosis and cell division .
類似化合物との比較
Indole: A simpler structure with a single indole ring.
Tetrahydrocarbazole: Another heterocyclic compound with a similar fused ring system.
Hexahydrocyclopent(b)indole: A reduced form of tetrahydrocyclopent(b)indole.
Uniqueness: Tetrahydrocyclopenta[b]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various functionalization reactions makes it a versatile compound in organic synthesis .
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
1,2,3,3a-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,11H,3,5,7H2 |
InChIキー |
IAZKTAKWBHQCGF-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=C3C=CC=CC3=N2)C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![ethyl (RS)-3-[(piperidine-3-carbonyl)-amino]-propionate hydrochloride](/img/structure/B8403717.png)


